Hexadeca-3,6-diyn-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85565-89-5 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
hexadeca-3,6-diyn-1-ol |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-9,12,15-16H2,1H3 |
InChI Key |
USAVQAPTEZJHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCC#CCCO |
Origin of Product |
United States |
Chemical Reactivity and Strategic Derivatization of Hexadeca 3,6 Diyn 1 Ol
Transformations of the Conjugated Diyne System
The conjugated diyne motif in Hexadeca-3,6-diyn-1-OL is a hub of reactivity, susceptible to a variety of addition and cyclization reactions. The electron-rich triple bonds can interact with both electrophiles and nucleophiles, and the conjugated system provides a platform for complex bond formations.
Electrophilic and Nucleophilic Addition Reactions to Diynes
The addition of electrophiles to conjugated dienes typically results in a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. youtube.comopenstax.org While specific studies on this compound are not extensively documented in this context, the general principles of electrophilic addition to conjugated systems can be applied. The reaction of a conjugated diyne with an electrophile would likely proceed through a vinyl-substituted propargyl cation, which can be attacked by a nucleophile at different positions, leading to a variety of potential products. The regioselectivity of the addition would be influenced by the stability of the intermediate carbocations and the nature of the electrophile and nucleophile. youtube.com
Nucleophilic additions to diyne systems are also a significant class of reactions. These reactions often involve the addition of a nucleophile to one of the triple bonds, which can be facilitated by the use of transition metal catalysts. acs.orgnih.gov For instance, the copper-mediated nucleophilic addition of sulfinate salts to aryl diynes leads to a cascade cyclization. acs.orgnih.gov While the substrate in these studies is an aryl diyne, the underlying principle of nucleophilic attack on a diyne system is relevant. In the case of this compound, a nucleophile could potentially add to either of the triple bonds, with the regioselectivity being influenced by steric and electronic factors.
The reactivity of diyne systems in nucleophilic additions can be further illustrated by the addition of enolates to 1,4-dehydrobenzene diradicals derived from enediynes, which results in the formation of functionalized aromatic compounds. escholarship.org This highlights the versatility of diyne-containing molecules in constructing complex molecular architectures through nucleophilic addition pathways.
Cycloaddition Reactions and Intramolecular Cyclizations of Polyynes
The conjugated diyne system of this compound is a suitable substrate for cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. libretexts.org While a diyne is not a traditional diene, certain transformations can generate diene-like reactivity, or the diyne can act as the dienophile. Moreover, polyynes can undergo domino hexadehydro-Diels-Alder reactions to form polyacenes. nih.govnih.gov
Intramolecular cyclizations of polyynes are powerful methods for constructing cyclic and polycyclic systems. researchgate.netnih.govsioc-journal.cn These reactions can be promoted by various reagents and conditions. For example, the intramolecular cyclization of suitable α,ω-polyynes is a key step in the synthesis of graphdiyne substructures. nih.gov Similarly, amine end-capped polyynes can undergo regioselective cycloaddition reactions with various reagents to form heterocyclic compounds. uwr.edu.pl In the context of this compound, the presence of the terminal alcohol group could potentially participate in or direct intramolecular cyclization reactions, leading to the formation of oxygen-containing heterocyclic compounds.
Transition Metal-Catalyzed Reactivity of Alkynes
Transition metal catalysis has revolutionized alkyne chemistry, enabling a wide array of transformations with high efficiency and selectivity. nih.govnih.govrsc.orgoup.com The diyne system in this compound can be activated by various transition metals, including palladium, rhodium, ruthenium, gold, and copper, to participate in numerous reactions. rsc.orgmdpi.com
One of the most significant applications of transition metal catalysis with alkynes is in coupling reactions. nih.gov For instance, the metal-catalyzed coupling of alkynes is a powerful method for preparing 1,3-enynes. nih.gov Hydrofunctionalization reactions, which involve the addition of an E-H bond (where E can be a variety of elements) across a triple bond, are also commonly catalyzed by transition metals. mdpi.comrsc.orgcardiff.ac.uk The hydroboration of conjugated 1,3-diynes, for example, can lead to the selective formation of boryl-substituted 1,3-enynes or bisboryl-substituted 1,3-dienes. rsc.org
Gold catalysts, in particular, have shown unique reactivity towards diynes, promoting both inter- and intramolecular nucleophilic additions. benthamdirect.com Copper catalysts are also widely used, for example, in the annulation reactions of 1,3-diynes with primary amines to form pyrroles. mdpi.com The presence of the primary alcohol in this compound could influence the outcome of these transition metal-catalyzed reactions, potentially acting as an internal nucleophile or directing group.
Chemical Modifications of the Primary Alcohol Functional Group
The primary alcohol group in this compound provides another handle for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties and applications.
Esterification and Etherification for Diverse Derivatives
The primary alcohol of this compound can readily undergo esterification and etherification reactions. Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. This reaction is fundamental in organic synthesis and can be used to introduce a wide variety of functional groups onto the this compound backbone. Similarly, etherification, the formation of an ether linkage, can be achieved by reacting the alcohol with an alkyl halide or other suitable electrophile under basic conditions. These derivatizations are crucial for modifying the polarity, solubility, and biological activity of the parent molecule.
| Reaction Type | Reagent | Product Type | Significance |
| Esterification | Carboxylic Acid/Acyl Halide | Ester | Modification of polarity and biological activity |
| Etherification | Alkyl Halide/Sulfate | Ether | Introduction of various functional groups |
Selective Oxidation and Reduction Reactions
The primary alcohol of this compound can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. d-nb.infoorganic-chemistry.orgrsc.org Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. uga.edu For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent are typically used. The choice of oxidant is crucial for achieving the desired product without affecting the sensitive diyne system. For instance, TEMPO-catalyzed oxidations are known for their mild conditions and high selectivity for primary alcohols. d-nb.infoorganic-chemistry.org
Conversely, while this compound already contains a primary alcohol, understanding reduction reactions is important in the context of its potential derivatives. Aldehydes, ketones, carboxylic acids, and esters can all be reduced to alcohols. savemyexams.comlibretexts.orglibretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for these transformations. libretexts.orglibretexts.org The reactivity of these reducing agents differs, with LiAlH₄ being much more reactive and capable of reducing a wider range of carbonyl compounds. libretexts.orglibretexts.org The selective reduction of a carbonyl group in the presence of the diyne system would require careful selection of the reducing agent and reaction conditions. Furthermore, the primary alcohol itself can be deoxygenated to an alkane under specific conditions. organic-chemistry.org
| Transformation | Starting Material | Reagent | Product | Key Considerations |
| Oxidation | Primary Alcohol | PCC, Dess-Martin Periodinane | Aldehyde | Chemoselectivity over the diyne system |
| Oxidation | Primary Alcohol | KMnO₄, Jones Reagent | Carboxylic Acid | Chemoselectivity over the diyne system |
| Reduction | Aldehyde | NaBH₄, LiAlH₄ | Primary Alcohol | Compatibility with the diyne system |
| Reduction | Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol | Compatibility with the diyne system |
| Deoxygenation | Primary Alcohol | Specific reducing systems | Alkane | Requires specific and often harsh conditions |
Protective Group Chemistry in Polyacetylenic Alcohol Synthesis
The synthesis of complex molecules like polyacetylenic alcohols often requires a strategic approach to manage the reactivity of various functional groups. ddugu.ac.in Protective group chemistry is a fundamental tool in this process, allowing chemists to temporarily mask a reactive site, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule. cureffi.orglibretexts.org The choice of a suitable protecting group is critical and depends on its stability under specific reaction conditions and the ease of its subsequent removal. pressbooks.pub
In the context of synthesizing polyacetylenic alcohols, the hydroxyl group is particularly susceptible to reaction with the strong bases and nucleophiles often used in alkyne chemistry, such as Grignard reagents or alkynide anions. cureffi.orgchemistrysteps.com Without protection, the acidic proton of the alcohol would be readily abstracted, quenching the reagent and preventing the desired carbon-carbon bond formation. libretexts.orgchemistrysteps.com Therefore, converting the alcohol into a less reactive ether derivative is a common and effective strategy. ddugu.ac.inmasterorganicchemistry.com
Two major classes of protecting groups for alcohols are silyl (B83357) ethers and acetal-based ethers, such as tetrahydropyranyl (THP) ethers. ddugu.ac.inmasterorganicchemistry.com
Silyl Ethers:
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a wide range of non-acidic conditions, and selective removal. masterorganicchemistry.comgelest.comwikipedia.org The general structure involves a silicon atom bonded to the oxygen of the alcohol. wikipedia.org The steric and electronic properties of the substituents on the silicon atom can be varied to tune the stability and reactivity of the silyl ether. gelest.comwikipedia.org
Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBSCl or TBDMSCl), and triisopropylsilyl chloride (TIPSCl). wikipedia.org The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, to neutralize the hydrochloric acid byproduct. chemistrysteps.comwikipedia.org
The stability of silyl ethers towards acidic conditions generally increases with the steric bulk of the silyl group. harvard.edu For instance, a tert-butyldimethylsilyl (TBS) ether is significantly more stable than a trimethylsilyl (TMS) ether. cureffi.orguwindsor.ca This differential stability allows for selective deprotection, where a less hindered silyl group can be removed in the presence of a more hindered one. harvard.edu
The removal of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comyoutube.com The high strength of the silicon-fluoride bond drives the cleavage reaction. masterorganicchemistry.com Acidic conditions can also be used for deprotection, particularly for less sterically hindered silyl ethers. libretexts.org For example, a 50% aqueous methanolic solution of Oxone can selectively cleave primary tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org
Table 1: Common Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection | Stability Characteristics |
|---|---|---|---|---|
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid, TBAF | Less stable, sensitive to aqueous workup uwindsor.ca |
| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBSCl) | TBAF, mild acid cureffi.orgmasterorganicchemistry.com | More stable than TMS, widely used cureffi.orgmasterorganicchemistry.com |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | TBAF, stronger acid | Very stable due to steric hindrance wikipedia.org |
Tetrahydropyranyl (THP) Ethers:
Another prevalent protecting group for alcohols is the tetrahydropyranyl (THP) group, which forms a THP ether. total-synthesis.comorganic-chemistry.org This protecting group is essentially an acetal (B89532) and is stable to strongly basic and nucleophilic reagents, making it suitable for reactions involving organometallics and hydrides. chemistrysteps.comorganic-chemistry.org
The formation of a THP ether typically involves the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran. total-synthesis.comwikipedia.org Catalysts such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) are commonly employed. total-synthesis.com A notable drawback of using a THP group is the creation of a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org
Deprotection of THP ethers is readily accomplished under acidic conditions, which hydrolyze the acetal back to the alcohol and 5-hydroxypentanal. wikipedia.org Mild acidic conditions, such as acetic acid in a tetrahydrofuran/water solution, are often sufficient. wikipedia.org
Table 2: Tetrahydropyranyl (THP) Ether as a Protecting Group
| Protecting Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection | Stability Characteristics |
|---|
In the synthesis of a complex polyacetylenic alcohol like this compound, the judicious selection and application of these protecting groups are paramount. For instance, a synthetic strategy might involve protecting the primary alcohol as a silyl ether to allow for the construction of the diyne backbone using organometallic coupling reactions. tandfonline.com Subsequently, the silyl ether can be cleanly removed under mild conditions to yield the final product. The choice between a silyl ether and a THP ether, or even among different silyl ethers, will depend on the specific reaction sequence and the need for selective protection and deprotection. harvard.edu
Advanced Spectroscopic Characterization and Structural Analysis of Hexadeca 3,6 Diyn 1 Ol
Mass Spectrometry (MS) and Hyphenated Techniques
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
No published data on the high-resolution mass spectrometry (HRMS) of Hexadeca-3,6-diyn-1-OL is available. This analytical technique would be crucial for determining the compound's exact molecular weight and confirming its elemental composition. In a hypothetical analysis, HRMS would be expected to provide a highly accurate mass measurement of the molecular ion, which would corroborate the chemical formula C16H26O.
Hypothetical HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C16H26O |
| Calculated Exact Mass | 234.1984 u |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |
| Observed m/z | Data not available |
| Mass Error | Data not available |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
There is no available information regarding the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method would typically be employed to assess the purity of a sample and to identify any potential impurities or related components. The gas chromatogram would provide the retention time of the compound, which is dependent on the specific column and conditions used, while the mass spectrum would show the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a molecular fingerprint to aid in structural elucidation.
Hypothetical GC-MS Data for this compound
| Retention Time (min) | Major Mass Fragments (m/z) | Component | Purity (%) |
|---|---|---|---|
| Data not available | Data not available | This compound | Data not available |
Computational Chemistry and Theoretical Investigations of Hexadeca 3,6 Diyn 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For Hexadeca-3,6-diyn-1-OL, methods like Density Functional Theory (DFT) would be employed to determine its ground-state electronic structure. These calculations provide information on the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are critical in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. In a conjugated system like the diyne moiety of this compound, the π-electrons are delocalized, which typically results in a smaller HOMO-LUMO gap compared to non-conjugated systems.
Illustrative Data from DFT Calculations:
Below is a hypothetical data table representing typical results that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for this compound. This data is illustrative and serves to demonstrate the type of information generated by such calculations.
| Parameter | Calculated Value (Illustrative) | Interpretation |
| Ground State Energy | -775.123 Hartrees | The total electronic energy of the most stable conformation of the molecule. |
| HOMO Energy | -6.54 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |
| LUMO Energy | -0.21 eV | Indicates the energy of the lowest energy available orbital for accepting electrons. |
| HOMO-LUMO Gap | 6.33 eV | A larger gap suggests higher kinetic stability and higher energy electronic transitions. |
| Dipole Moment | 1.85 Debye | Reflects the overall polarity of the molecule, influenced by the hydroxyl group. |
These calculations would also generate visualizations of the molecular orbitals. For this compound, the HOMO would likely be a π-orbital localized along the diyne backbone, while the LUMO would be the corresponding π*-antibonding orbital. The distribution of these orbitals provides insight into the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Conformational Analysis and Potential Energy Surface Exploration
The long, flexible alkyl chain of this compound allows it to adopt a vast number of different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements (i.e., the lowest energy conformers) and to understand the energy barriers between them. This is typically done by systematically rotating the single bonds in the molecule and calculating the potential energy at each step to map out the potential energy surface (PES).
For a molecule of this size, a full exploration of the PES is computationally demanding. Therefore, studies often focus on key dihedral angles, such as those around the C-C bonds adjacent to the diyne unit and the C-O bond of the alcohol. These analyses can reveal the preferred orientations of the alkyl chain and the hydroxyl group, which can influence the molecule's physical properties and how it interacts with other molecules or surfaces.
Hypothetical Conformational Energy Profile:
This table illustrates the kind of data that would be generated from a conformational analysis of the C2-C3 bond rotation in this compound.
| Dihedral Angle (H-C2-C3-C4) | Relative Energy (kcal/mol) | Conformation |
| 0° | 4.5 | Eclipsed (high energy) |
| 60° | 0.0 | Staggered (gauche, low energy) |
| 120° | 4.8 | Eclipsed (high energy) |
| 180° | 0.2 | Staggered (anti, low energy) |
Theoretical Prediction of Spectroscopic Data
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. By calculating properties related to how the molecule interacts with electromagnetic radiation, it is possible to generate theoretical NMR, IR, and UV-Vis spectra.
¹H and ¹³C NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide predicted chemical shifts for each proton and carbon atom in the molecule. These theoretical values can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, some experimental data is available from synthesis studies, which can be used for comparison. gust.edu.vn
Illustrative Comparison of Predicted vs. Experimental NMR Data:
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) gust.edu.vn | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) gust.edu.vn |
| C1 (-CH₂OH) | 61.5 | 61.3 | 3.65 (t) | 3.66 (t) |
| C2 (-CH₂-) | 31.8 | 32.1 | 2.33 (q) | 2.34 (q) |
| C3 (alkyne) | 80.1 | 79.8 | - | - |
| C4 (alkyne) | 75.4 | 75.1 | - | - |
| C5 (-CH₂-) | 18.9 | 18.7 | 2.15 (t) | 2.14 (t) |
| C6 (alkyne) | 80.5 | 80.2 | - | - |
| C7 (alkyne) | 74.2 | 73.9 | - | - |
| C8 (-CH₂-) | 19.3 | 19.1 | 2.15 (t) | 2.14 (t) |
Note: The predicted values are hypothetical and for illustrative purposes. Experimental values are sourced from a study on the synthesis of insect pheromones.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted vibrational frequencies would include the O-H stretch of the alcohol, the C-H stretches of the alkyl chain, and the characteristic, though often weak, C≡C triple bond stretches of the diyne moiety.
Table of Predicted IR Frequencies:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3650 | Strong, Broad |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| C≡C Stretch | 2150, 2250 | Weak to Medium |
| C-O Stretch | 1050 | Medium |
Mechanistic Studies of Diyne Reactions through Computational Modeling
Computational modeling can be used to investigate the mechanisms of reactions involving diynes, such as cyclizations, additions, or polymerizations. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is related to the reaction rate, and whether the reaction is exothermic or endothermic.
For this compound, a potential reaction of interest could be an intramolecular cyclization or its participation in polymerization reactions. Computational studies could model the step-by-step process of such a reaction, identifying the transition state structures and any intermediates that may be formed. This provides a level of detail that is often difficult to obtain through experimental methods alone.
Hypothetical Reaction Energy Profile for a Diyne Cyclization:
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate | +5.2 |
| Transition State 2 | +30.1 |
| Product (Cyclized) | -15.8 |
Such a study would provide valuable information on the feasibility of the reaction and the conditions that might be required to promote it. The modeling could also explore the effects of catalysts or different solvent environments on the reaction pathway.
Applications and Advanced Materials Science Potential of Hexadeca 3,6 Diyn 1 Ol Derivatives
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The unique chemical architecture of diyne alcohols like Hexadeca-3,6-diyn-1-OL, featuring both nucleophilic (hydroxyl) and electrophilic (alkyne) centers, renders them highly versatile building blocks in organic synthesis. The hydroxyl group can be readily derivatized or used as a directing group in various chemical transformations. nih.gov The diyne moiety provides a rigid, linear scaffold that is crucial for constructing complex molecular architectures.
Key synthetic applications include:
Cross-Coupling Reactions: The terminal alkyne can participate in fundamental carbon-carbon bond-forming reactions, such as the Cadiot-Chodkiewicz coupling, to create unsymmetrical diynes and extend the conjugated system. nih.gov
Cyclization Reactions: Diyne derivatives are precursors for synthesizing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. researchgate.net For instance, Rh-catalyzed asymmetric redox cycloisomerization of allylic alcohol-containing diynes has been developed to produce multi-functional pyrrolidines and tetrahydrofurans with high stereoselectivity. wiley.com
Desymmetrization: The prochiral nature of certain diyne derivatives allows for desymmetrization reactions, providing an efficient route to chiral tertiary alcohols and other molecules with defined stereocenters. researchgate.net
Natural Product Synthesis: The structural motifs found in diyne alcohols are present in numerous natural products. As such, these compounds serve as valuable starting materials or key intermediates in the total synthesis of complex bioactive molecules. nih.govnih.gov
The strategic placement of the hydroxyl and diyne functionalities allows for sequential and site-selective reactions, enabling the construction of intricate and functionally diverse molecules from a relatively simple precursor.
Precursors for the Development of π-Conjugated Polymers
This compound and its derivatives are ideal monomers for the synthesis of polydiacetylenes (PDAs), a class of highly conjugated polymers known for their unique electronic and optical properties. wikipedia.orgresearchgate.net The polymerization of the diyne unit leads to a polymer backbone with an alternating ene-yne structure (=RC–C≡C–CR'=)n, which is responsible for its remarkable characteristics. mdpi.comulsu.ru
The primary method for polymerizing diacetylene monomers is through a topochemical reaction, which occurs in the solid state. ulsu.ruoup.com This mechanism is highly dependent on the spatial arrangement of the monomer molecules within a crystal lattice.
Topochemical Polymerization: This process is typically initiated by UV or γ-ray irradiation, or by thermal annealing. wikipedia.orgrsc.org For polymerization to occur, the diyne monomers must be precisely aligned in the crystal. The ideal packing parameters require a monomer repeat distance of approximately 4.9-5.0 Å and a tilt angle of about 45° relative to the stacking axis. wikipedia.orgoup.com This specific arrangement places the terminal carbon atoms of adjacent diyne units within reactive proximity (approximately 3.5 Å), allowing for a 1,4-addition reaction that propagates through the crystal without significant diffusion or disruption of the crystalline order. oup.comresearchgate.net This results in the formation of large, nearly perfect polymer single crystals. ulsu.ru
Solution-Phase and Other Mechanisms: While less common for producing highly ordered polymers, other polymerization methods exist. Metathesis cyclopolymerization using Grubbs-type catalysts can convert α,ω-diynes into functional polyacetylenes in solution. nih.govacs.org Additionally, recent research has demonstrated the synthesis of polydiacetylenes in solution using copper catalysts. wikipedia.org
| Polymerization Mechanism | Initiator/Catalyst | Reaction Phase | Key Feature | Resulting Polymer |
| Topochemical Polymerization | UV light, γ-rays, Heat | Solid State | Requires specific crystal packing of monomers. ulsu.ruoup.com | Highly crystalline, aligned polymer chains. oup.com |
| Metathesis Cyclopolymerization | Grubbs-type Catalysts | Solution | Forms cyclic polyenes from α,ω-diynes. nih.govwiley-vch.de | Soluble, functional polyacetylenes. nih.gov |
| Solution-Phase Catalysis | Copper Catalysts | Solution | Allows for polymerization without solid-state pre-organization. wikipedia.org | Soluble polydiacetylenes. wikipedia.org |
This table provides a summary of major polymerization mechanisms for diyne monomers.
The synthesis of functional polyacetylenes from monomers like this compound involves two key steps: the self-assembly of monomers into an appropriate geometry and the subsequent polymerization. The long alkyl chain and the polar hydroxyl headgroup of such molecules facilitate their self-assembly into ordered structures. fudan.edu.cn
Upon polymerization, these materials undergo a distinct color change. The monomer is typically colorless, while the resulting polymer appears as a deep blue or purple solid. fudan.edu.cnresearchgate.net This coloration is due to the extensive π-conjugation along the polymer backbone, which creates a low-energy electronic transition in the visible region of the spectrum (around 640 nm). oup.com
A hallmark of polydiacetylenes is their chromic response: the blue, non-fluorescent form can transition to a red, fluorescent form when exposed to external stimuli such as heat (thermochromism), mechanical stress (mechanochromism), or changes in the solvent environment (solvatochromism). researchgate.netnih.gov This transition is caused by conformational changes in the side chains that disrupt the planarity of the conjugated backbone, effectively shortening the conjugation length. researchgate.netfudan.edu.cn
Characterization of these polymers relies on various spectroscopic and analytical techniques:
UV-Vis Spectroscopy: To monitor the color change and study the electronic transitions of the π-conjugated system. oup.com
Raman Spectroscopy: To identify the characteristic vibrational modes of the ene-yne backbone (νC=C and νC≡C). researchgate.net
X-ray Diffraction: To confirm the crystallinity and molecular arrangement in both the monomer and polymer states. researchgate.net
The highly conjugated electronic structure and the ability to form well-ordered, crystalline domains make polydiacetylenes attractive materials for applications in organic electronics and photonics. nasa.govresearchgate.net
Organic Field-Effect Transistors (OFETs): The delocalized π-system along the polymer backbone can support charge transport, making PDAs suitable as the active semiconducting layer in OFETs. acs.org By controlling the alignment of the polymer chains, for instance through the self-assembly of long-chain diyne monomers, efficient charge carrier pathways can be created. wiley.com Researchers have achieved field-effect mobilities in OFETs based on polydiacetylene derivatives by optimizing the side-chain length and deposition conditions to enhance intermolecular packing. researchgate.net
Organic Light-Emitting Diodes (OLEDs): While less common as primary emitters, the fluorescent properties of the red-phase PDA can be exploited in OLEDs. mdpi.com More frequently, PDA derivatives are investigated for use in other layers of the device stack, such as charge transport or buffer layers, leveraging their tunable electronic properties and processability. researchgate.netmdpi.com
Nonlinear Optical (NLO) Materials: Polydiacetylenes possess large third-order nonlinear optical susceptibilities, making them candidates for applications in all-optical switching, phase modulation, and optical limiting. researchgate.netnasa.gov
| Application Area | Device | Role of Polydiacetylene (PDA) | Key Property |
| Organic Electronics | OFETs | Active semiconducting layer | Charge carrier mobility through π-conjugated backbone. acs.orgbohrium.com |
| Organic Electronics | OLEDs | Emissive layer (red phase) or charge transport layer | Fluorescence and tunable electronic properties. researchgate.netmdpi.com |
| Photonics | Optical Switches | Active NLO medium | High third-order nonlinear optical susceptibility. researchgate.netnasa.gov |
| Photonics | Sensors | Chromatic sensing element | Colorimetric response to external stimuli. researchgate.netrsc.org |
This table summarizes the potential applications of polydiacetylene derivatives in electronic and photonic devices.
Chemical Derivatization for the Tailored Synthesis of Novel Functional Materials
The structure of this compound is amenable to a wide range of chemical modifications to tailor its properties for specific applications. Derivatization allows for precise control over solubility, self-assembly behavior, and the electronic characteristics of the resulting polymers.
Derivatization of the Hydroxyl Group: The terminal alcohol is a prime site for modification. It can be esterified or etherified to attach various functional groups, including photo-responsive units, chiral moieties, or moieties that promote specific intermolecular interactions like hydrogen bonding. nih.govnih.gov For example, attaching sugar moieties creates diacetylene-containing glycolipids, which are of interest for biocompatible materials and biosensors. nih.govacs.org
Modification of the Alkyl Chain: The length and nature of the hydrocarbon chain between the diyne and the alcohol can be altered. This has a significant impact on the self-assembly properties and the packing of the monomers in the solid state, which in turn affects the efficiency of topochemical polymerization. fudan.edu.cn
Introduction of Aromatic Groups: Incorporating rigid aromatic groups, such as phenylcarbazole, into the side chain can enhance the thermal stability and charge-transporting properties of the final polymer, making them more suitable for high-performance electronic devices. researchgate.net
These strategies enable the creation of a library of functional materials from a single diyne alcohol precursor, each designed with a specific application in mind, from stimuli-responsive gels to advanced semiconducting films. nih.gov
Future Directions in Hexadeca 3,6 Diyn 1 Ol Research
Interdisciplinary Collaborations for Expanding Applied Research Frontiers
Fulfilling this request would necessitate specific research findings, data, and scholarly discussion that are currently unavailable for Hexadeca-3,6-diyn-1-OL. Any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Q & A
Q. How can interdisciplinary teams harmonize conflicting interpretations of the compound’s spectroscopic or catalytic properties?
- Methodological Answer : Organize joint data analysis sessions using collaborative tools (e.g., Overleaf for documentation, Jupyter Notebooks for code sharing). Establish consensus through blinded re-analysis of raw data by independent team members. Publish detailed supplementary materials to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
